molecular formula C12H16ClNO B1366091 2-chloro-N-(1-phenylbutyl)acetamide CAS No. 40023-34-5

2-chloro-N-(1-phenylbutyl)acetamide

Cat. No. B1366091
CAS RN: 40023-34-5
M. Wt: 225.71 g/mol
InChI Key: FIVPETANTXQLAD-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylbutyl)acetamide is a chemical compound with the CAS Number: 40023-34-5 . It has a molecular weight of 225.72 and its IUPAC name is 2-chloro-N-(1-phenylbutyl)acetamide .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(1-phenylbutyl)acetamide is 1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-chloro-N-(1-phenylbutyl)acetamide is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis and Structural Analysis : Research has shown successful synthesis and characterization of compounds related to 2-chloro-N-(1-phenylbutyl)acetamide. For instance, Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide and investigated its structure using NMR spectroscopy, X-ray analysis, FTIR spectroscopy, and DFT methods (Nikonov et al., 2016).

  • Metabolic Studies : Studies have explored the metabolism of chloroacetamide herbicides and their derivatives, providing insights into their biological and environmental interactions. Coleman et al. (2000) studied the comparative metabolism of various chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic pathways involved (Coleman et al., 2000).

  • Chemical Reactions and Characterization : Research has been conducted on the synthesis and characterization of related compounds, which is essential for understanding their potential applications. Zhong-cheng and Wan-yin (2002) described the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, providing insights into the acetylation, esterification, and ester interchange steps involved (Zhong-cheng & Wan-yin, 2002).

  • Study of Crystalline Structures : Investigations into the crystal and molecular structures of related compounds have been conducted. Chi et al. (2018) examined the crystalline compounds involving N-(5-chloro-2-hydroxy-phenyl)-acetamide, elucidating the role of non-covalent interactions in crystal packing (Chi et al., 2018).

  • Radiosynthesis for Research : Latli and Casida (1995) discussed the radiosynthesis of a chloroacetanilide herbicide, demonstrating methodologies that can be applied in the study of metabolism and mode of action of such compounds (Latli & Casida, 1995).

  • Environmental Impact Studies : Investigations into the environmental impact and behavior of chloroacetamide compounds, such as their presence in the hydrologic system and interaction with soil properties, have been a focus of some studies. Kolpin et al. (1996) documented the distribution of acetochlor in the hydrologic system in the Midwestern United States (Kolpin et al., 1996).

Safety And Hazards

The safety information for 2-chloro-N-(1-phenylbutyl)acetamide includes several hazard statements: H302, H315, H318, H335 . These represent specific hazards presented by the chemical. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous chemical or improper storage or handling.

properties

IUPAC Name

2-chloro-N-(1-phenylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPETANTXQLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406930
Record name 2-chloro-N-(1-phenylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-phenylbutyl)acetamide

CAS RN

40023-34-5
Record name 2-chloro-N-(1-phenylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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